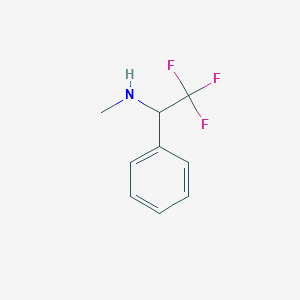

Methyl(2,2,2-trifluoro-1-phenylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the CAS Number: 65687-09-4 . It has a molecular weight of 189.18 . The IUPAC name for this compound is N-methyl-N-(2,2,2-trifluoro-1-phenylethyl)amine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Methyl(2,2,2-trifluoro-1-phenylethyl)amine is 1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 . The InChI key is PARXLQDTVSGAAM-UHFFFAOYSA-N . The Canonical SMILES representation is CNC(C1=CC=CC=C1)C(F)(F)F .Physical And Chemical Properties Analysis

Methyl(2,2,2-trifluoro-1-phenylethyl)amine has a molecular weight of 189.18 g/mol . It has a topological polar surface area of 12 Ų . The compound has a rotatable bond count of 2 . It has a complexity of 149 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Solvolysis Studies

Methyl(2,2,2-trifluoro-1-phenylethyl)amine has been used in solvolysis studies. The solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were measured . This research helps in understanding the effects of substituents on solvolysis .

Drug Development

The trifluoromethyl group, which is part of the structure of Methyl(2,2,2-trifluoro-1-phenylethyl)amine, is found in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs .

Organic Synthesis

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in organic synthesis. For example, it was used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium .

Study of Fluorine-Containing Compounds

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in the study of fluorine-containing compounds. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Geometrical Optimization Studies

The optimization of the geometries of 2,2,2-trifluoro-1,1-diphenylethyl cation and some ring-substituted derivatives was performed at the RHF/6-31G * level . This research helps in understanding the conformations of symmetric and unsymmetric diaryl cations .

Resonance Interaction Studies

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be used in resonance interaction studies. The variable aryl rings in this series show the largest extent of resonance interaction with the extraordinary deactivated carbenium ion center by α -CF 3 and α - (3,5-dichlorophenyl) groups in the transition state .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements associated with this compound are H302, H315, H318, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Mode of Action

It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-methyl-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXLQDTVSGAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(2,2,2-trifluoro-1-phenylethyl)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.